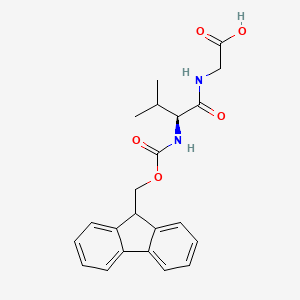

Fmoc-Val-Gly-OH

Description

Overview of Fmoc-Val-Gly-OH as a Dipeptide Building Block

This compound is chemically defined as N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valyl-glycine. It is a white solid with a molecular weight of 396.44 g/mol and a melting point of approximately 146°C. biosynth.com The Fmoc group is a key feature, serving as a temporary protecting group for the Nα-amino group of the valine residue. This allows for the sequential addition of amino acids in a controlled manner during solid-phase peptide synthesis (SPPS). chemimpex.compublish.csiro.au The use of dipeptide building blocks like this compound can accelerate and simplify the synthesis process by allowing for the coupling of two amino acid units in a single step. iris-biotech.de

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 142810-19-3 biosynth.com |

| Molecular Formula | C22H24N2O5 biosynth.com |

| Molecular Weight | 396.44 g/mol biosynth.com |

| Melting Point | 146 °C biosynth.com |

| Appearance | White Solid |

| Canonical SMILES | CC(C)C(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 biosynth.com |

Historical Context of Fmoc Chemistry in Peptide Synthesis

The development of solid-phase peptide synthesis (SPPS) by R.B. Merrifield in the 1960s revolutionized the field. publish.csiro.aupeptide.comresearchgate.net Initially, the Boc (tert-butyloxycarbonyl) protecting group was predominantly used. publish.csiro.au However, the repetitive acid treatments required for Boc deprotection could lead to side reactions and degradation of the peptide chain. publish.csiro.au

In 1970, Louis A. Carpino and Grace Y. Han introduced the 9-fluorenylmethoxycarbonyl (Fmoc) group as a base-labile alternative. peptide.comnih.gov This was a significant milestone, as the Fmoc group could be removed under mild basic conditions, typically with piperidine (B6355638), offering a more orthogonal protection strategy. publish.csiro.aunih.gov The adoption of Fmoc chemistry for solid-phase applications in the late 1970s marked a major advancement. nih.gov By the mid-1990s, Fmoc chemistry had become the dominant method in peptide synthesis, with 98% of laboratories using this approach, leading to a significant improvement in the quality of synthesized peptides. nih.gov The milder cleavage conditions of Fmoc chemistry helped to reduce side reactions, particularly for sensitive amino acids like tryptophan. nih.gov

Significance of this compound in Contemporary Research

This compound continues to be a vital tool in modern scientific research, with applications spanning drug discovery and biomaterials science. biosynth.comchemimpex.com Its ability to be easily incorporated into peptide sequences makes it a valuable reagent for creating novel molecules with specific biological functions. biosynth.com

Role in Drug Discovery and Development

In the realm of drug discovery, this compound is instrumental in the synthesis of peptide-based therapeutics. chemimpex.comchemimpex.com Peptides are of great interest as drug candidates due to their high specificity and potency. This compound serves as a fundamental building block for creating these complex peptide drugs, which can target specific biological pathways and potentially offer treatments with fewer side effects than traditional small-molecule drugs. chemimpex.comchemimpex.com The compound is also used in bioconjugation processes, where peptides are attached to other molecules like antibodies to improve drug delivery and efficacy. chemimpex.com

Applications in Biomaterials Research

This compound and similar Fmoc-dipeptides are being explored for their potential in creating novel biomaterials. For instance, research has shown that certain peptide fragments can self-assemble into stable structures that mimic natural biological matrices, such as the triple helix of collagen. mdpi.comresearchgate.net These self-assembling peptides can form hydrogels, which are three-dimensional networks capable of holding large amounts of water. nih.gov Such materials have potential applications in regenerative medicine as scaffolds to support tissue repair and regeneration. researchgate.netnih.gov The specific sequence of amino acids, which can be controlled using building blocks like this compound, influences the properties and self-assembly behavior of these biomaterials. nih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5/c1-13(2)20(21(27)23-11-19(25)26)24-22(28)29-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18,20H,11-12H2,1-2H3,(H,23,27)(H,24,28)(H,25,26)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWMPPRIMKZLKTB-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301223662 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301223662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142810-19-3 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142810-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301223662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Research Directions and Applications Involving Fmoc Val Gly Oh

Development of Peptide-Based Therapeutics

Fmoc-Val-Gly-OH serves as an essential building block in the development of peptide-based therapeutics. chemimpex.com These therapeutics are explored for their high specificity, which can lead to more effective treatments with potentially fewer side effects compared to traditional small-molecule drugs. chemimpex.comchemimpex.com

Modulation of Enzyme Activity and Gene Expression

Peptides synthesized using components like this compound can be designed to modulate the activity of specific enzymes. chemimpex.combiosynth.com The interaction between a peptide and an enzyme is highly dependent on the peptide's sequence and structure. Research has shown that enzyme activity can be significantly influenced by its environment and substrates. For instance, one study demonstrated that the activity of D-amino acid oxidase (DAAO) towards various L-amino acids, including L-Valine, was significantly enhanced in the presence of the ionic liquid 3-methylimidazolium formate (B1220265) ([MIM][COO]). rsc.org This indicates that the enzymatic processing of a valine residue can be modulated by external factors, a principle that can be applied to the design of peptides that act as enzyme inhibitors or activators. Furthermore, peptides can be engineered to influence cellular processes at the genetic level, with some studies showing they can affect gene expression in various cell lines. researchgate.netnottingham.ac.uk

Synthesis of Bioactive Peptides

This compound is frequently employed in the solid-phase peptide synthesis (SPPS) of bioactive peptides. nih.gov SPPS, which relies on the temporary protection of the alpha-amino group by the base-labile Fmoc group, is a cornerstone of modern peptide chemistry, enabling the efficient creation of complex sequences. chemimpex.comnih.gov This methodology has been used to produce a wide array of peptides for research and therapeutic consideration. In one example, the synthesis of the 37-amino acid peptide drug pramlintide involved the sequential coupling of numerous Fmoc-protected amino acids and dipeptides, including this compound, demonstrating its role in constructing large, complex, and therapeutically relevant molecules. google.com

Bioconjugation and Drug Delivery Enhancement

Bioconjugation is a key application area where peptides created from units like this compound are used to enhance the delivery and efficacy of therapeutic agents. chemimpex.comchemimpex.com

Attachment of Peptides to Other Molecules (e.g., Antibodies, Drugs)

This compound is a component used in bioconjugation processes to link peptides to other molecules, such as drugs or antibodies. chemimpex.com This strategy is central to the development of Antibody-Drug Conjugates (ADCs), a class of targeted therapeutics. medchemexpress.com In a typical ADC, a potent cytotoxic drug is attached to a monoclonal antibody via a linker. targetmol.com This linker often contains a short peptide sequence that is designed to be stable in circulation but cleaved by specific enzymes, such as proteases, that are abundant in a target environment like a tumor.

While various dipeptide sequences are used, those containing valine, such as Val-Cit and Val-Ala, are common because they are recognized and cleaved by the lysosomal protease Cathepsin B, which is often overexpressed in cancer cells. This enzyme-specific cleavage ensures the targeted release of the cytotoxic payload directly at the site of action, enhancing efficacy and reducing systemic toxicity. The use of this compound provides a means to incorporate a Val-Gly motif, which could be similarly explored for its susceptibility to specific proteases in drug delivery systems.

Table 2: Examples of Dipeptide-Containing Linkers in Bioconjugation

| Linker Name/Structure | Dipeptide Sequence | Application Context | Reference |

| Fmoc-Glu-(Boc)-Val-Cit-PAB-PNP | Val-Cit | Cleavable linker for Antibody-Drug Conjugates (ADCs), sensitive to proteases. | targetmol.com |

| Fmoc-Val-Ala-PAB-Cl | Val-Ala | Protease-cleavable linker for ADCs, enabling targeted drug release in lysosomes. | |

| Fmoc-Gly-Gly-OH | Gly-Gly | Used as a flexible spacer and cleavable linker in ADC synthesis. | medchemexpress.commedchemexpress.cn |

Improving Delivery and Efficacy in Therapeutic Applications

The application of this compound and its related structures is instrumental in advancing therapeutic strategies, particularly in the realm of drug delivery and efficacy. Peptides synthesized using this dipeptide can be incorporated into drug delivery systems (DDSs) to enhance the therapeutic performance of various agents. chemimpex.comnih.gov

Peptide-drug conjugates (PDCs) represent a significant area where dipeptides like Val-Gly are utilized. nih.gov These conjugates can be designed to improve the solubility, stability, and targeting of drugs. For instance, the Val-Cit (valine-citrulline) linker, a sequence related to Val-Gly, is a well-known component in antibody-drug conjugates (ADCs). acs.org However, challenges such as hydrophobicity and premature drug release have prompted researchers to explore novel linker designs. acs.org Innovations include the incorporation of hydrophilic amino acids to enhance the in vivo profiles of ADCs. acs.org

Furthermore, peptides can self-assemble into supramolecular structures like hydrogels, which can serve as injectable, localized drug delivery platforms. nih.gov These hydrogels offer the advantage of sustained drug release at the target site, potentially reducing systemic toxicity. nih.gov The inclusion of specific peptide sequences can also confer biocompatibility and biodegradability to these delivery systems. nih.gov

Table 1: Research Findings on Fmoc-Dipeptides in Therapeutic Applications

| Research Area | Key Findings | Potential Impact |

| Antibody-Drug Conjugates (ADCs) | Novel linker designs incorporating hydrophilic moieties aim to overcome the limitations of traditional Val-Cit linkers, such as hydrophobicity and premature payload release. acs.org | Improved ADC stability, higher drug-to-antibody ratios, and enhanced therapeutic efficacy. acs.org |

| Peptide-Drug Conjugates (PDCs) | PDCs can be assembled into supramolecular hydrogel systems for localized drug delivery, which is particularly beneficial for potent drugs that may cause systemic toxicity. nih.gov | Enhanced drug activity and targeted delivery, minimizing off-target effects. nih.gov |

| Bioconjugation | This compound is employed in bioconjugation to attach peptides to other molecules like antibodies, enhancing their delivery and efficacy. chemimpex.com | Development of more specific and effective targeted therapies. chemimpex.com |

Research in Protein Engineering and Design

This compound is a valuable tool in the field of protein engineering, where scientists aim to create proteins with novel structures and functions. chemimpex.comchemimpex.com The ability to chemically synthesize proteins allows for the incorporation of unnatural amino acids and specific peptide sequences, expanding beyond the limitations of natural protein synthesis. nih.gov

The total chemical synthesis of proteins enables the creation of molecules with unique properties. nih.gov By incorporating specific dipeptide units like Val-Gly, researchers can influence the protein's folding, stability, and ultimately its function. This approach allows for the design of enzymes with altered substrate specificities or enhanced catalytic activities. Chemical synthesis provides the flexibility to introduce modifications at any point in the polypeptide chain, a feat not easily accomplished through traditional genetic engineering methods. nih.gov

Protein engineering using building blocks like this compound facilitates the exploration of fundamental biological questions. chemimpex.com For example, by systematically replacing amino acids or introducing non-natural analogs, researchers can probe the relationship between protein structure and function. nih.gov This includes studying protein-protein interactions and enzyme-substrate dynamics. The synthesis of D-proteins (mirror-image proteins) is a powerful application, enabling the development of novel therapeutic leads that are resistant to natural proteases. nih.gov

Table 2: Applications of Fmoc-Dipeptides in Protein Engineering

| Application Area | Description | Research Example |

| Novel Protein Synthesis | Total chemical synthesis allows for the creation of proteins with unique covalent topologies and the incorporation of unnatural amino acids. nih.gov | Design of heterodimeric proteins with novel binding specificities. nih.gov |

| Enzyme Engineering | Introduction of specific peptide sequences can alter the catalytic properties of enzymes. chemimpex.com | Creation of model substrates to study enzyme-substrate interactions and catalytic efficiency. |

| Exploring Biological Function | Synthesis of protein diastereomers and D-proteins to investigate protein stability, folding, and interactions. nih.gov | Use of D-proteins to screen for novel small molecule drug leads. nih.gov |

Creation of Novel Proteins and Enzymes

Diagnostic Tool Development

The specificity of peptide interactions makes this compound a useful component in the development of advanced diagnostic tools. chemimpex.comchemimpex.com Peptides synthesized from this dipeptide can be used in various assay formats for the detection and monitoring of diseases. chemimpex.com

Peptides can be designed to bind with high affinity and specificity to disease biomarkers, such as proteins or other molecules present in biological samples. rsc.org These peptides can be immobilized on surfaces to create peptide microarrays for high-throughput screening or used as probes in various bioassays. The ability to synthesize peptides with precise sequences allows for the fine-tuning of these interactions to ensure accurate and reliable detection. rsc.org

Peptide-based diagnostic tools are being explored for a wide range of diseases, including cancer and infectious diseases. biosynth.com For example, fluorescently labeled peptides can be used as probes to detect tumor cells or specific metal ions. rsc.org The development of such probes benefits from the versatility of peptide synthesis, which allows for the straightforward incorporation of reporter molecules. Furthermore, peptide-based assays can be designed to monitor disease progression or the response to therapy, providing valuable information for clinical decision-making. chemimpex.com

Table 3: this compound in Diagnostic Development

| Diagnostic Application | Methodology | Potential Use |

| Peptide Microarrays | Fmoc-protected amino acids are used to create complex peptide arrays on biosensor interfaces for diagnostic applications. | High-throughput screening of protein-protein interactions and biomarker discovery. |

| Targeted Imaging and Detection | Peptides synthesized with specific binding properties can be conjugated with imaging agents or fluorophores. rsc.org | In vitro and potentially in vivo detection of cancer cells and other disease markers. rsc.org |

| Disease Monitoring | Development of assays that utilize specific peptide interactions to monitor disease biomarkers over time. chemimpex.com | Tracking disease progression and therapeutic response. chemimpex.com |

Use in Assays Requiring Specific Peptide Interactions

Biochemical Studies and Probes

Peptides synthesized using building blocks like this compound are instrumental tools in biochemical research. They can be designed to mimic or inhibit biological interactions, providing insights into complex cellular processes.

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular function, and synthetic peptides are key to this research. Peptides created using Fmoc-dipeptides can mimic specific binding domains of natural proteins, allowing researchers to investigate binding affinities and the dynamics of these interactions. While general Fmoc-amino acids are widely used for this purpose, the incorporation of the Val-Gly motif can be crucial for emulating specific recognition sites. peptide.comnih.gov

The synthesis of peptide libraries on microarrays is a high-throughput method for quantifying PPIs. nih.gov In this context, Fmoc-protected amino acids, including Fmoc-Val-OH, are essential reagents for building the peptide sequences that are then used to probe interactions with entire families of protein domains. nih.gov By constructing peptides that include the Val-Gly sequence, researchers can systematically probe domains that recognize this motif, helping to map interaction networks and determine binding selectivity. nih.govchemimpex.com This approach is valuable for understanding how cellular signaling pathways are insulated from one another and for identifying off-target interactions of potential drug candidates. nih.gov

Cellular signaling pathways rely on a cascade of specific molecular recognition events, many of which are mediated by peptides and proteins. Synthetic peptides containing the Val-Gly sequence can be used to create peptide-based drugs or probes that target and modulate specific biological pathways. chemimpex.comchemimpex.com The ability to synthesize custom peptides allows for the creation of agonists or antagonists for receptors involved in signaling, or substrates and inhibitors for enzymes like kinases and phosphatases. sigmaaldrich-jp.com

For example, post-translational modifications such as phosphorylation are critical events in cell signaling. sigmaaldrich-jp.com Fmoc-protected phosphotyrosine derivatives are frequently used to synthesize phosphopeptides, which are indispensable tools for studying protein-tyrosine phosphatases (PTPs) and the SH2 domains of signaling proteins. sigmaaldrich-jp.com By incorporating sequences like Val-Gly alongside these modified amino acids, researchers can create highly specific probes to elucidate the function and regulation of proteins within these complex pathways. jylpharm.com The development of unique peptide ligands can also lead to therapeutic agents; for instance, Fmoc-Leu-OH was used to develop a selective PPARγ modulator that improves insulin (B600854) sensitivity, demonstrating how a specific Fmoc-amino acid can contribute to a compound that acts on a key metabolic pathway.

Fluorescent probes are vital for monitoring molecular events in real-time. While there are no specific reports detailing the use of this compound in fluorescent probes, the underlying chemistry of Fmoc-protected amino acids lends itself to this application. The Fmoc group itself is fluorescent, a property that is utilized in analytical techniques to quantify free amino groups on functionalized surfaces. researchgate.netmedchemexpress.com

More broadly, Fmoc-protected building blocks, including di- and tetrapeptides, are used to construct peptide-based fluorescent probes. jylpharm.commdpi.com These probes often consist of a specific peptide sequence that is recognized and cleaved by an enzyme of interest, flanked by a fluorophore and a quencher. Cleavage of the peptide linker results in a measurable fluorescent signal. Fmoc-Gly-Gly-Gly-Gly-OH has been noted for its potential application in the development of such fluorescent probes for biochemical and physiological studies. jylpharm.com Given this precedent, this compound could be incorporated into similar probe designs to create specific sensors for proteases that recognize the Val-Gly cleavage site.

Elucidation of Cellular Signaling Pathways

This compound in Poly-Glycine Sequence Synthesis

The synthesis of peptides containing poly-glycine sequences is notoriously difficult due to the high flexibility of the glycine (B1666218) backbone, which can lead to peptide aggregation and inefficient coupling reactions. peptide.comgoogle.com This often results in the formation of deletion or addition byproducts that are difficult to separate from the desired product.

To overcome the challenges of poly-glycine synthesis, several specialized strategies have been developed. One effective method is the use of Fmoc-dipeptide units, such as Fmoc-Gly-Gly-OH, instead of single glycine monomers. google.comgoogle.com This approach reduces the number of problematic coupling steps. For instance, creating a tetra-glycine segment requires only two couplings with Fmoc-Gly-Gly-OH versus four couplings with Fmoc-Gly-OH. This not only speeds up the synthesis but also changes the nature of the primary byproducts; deletion or addition byproducts will differ by two glycine units instead of one, making them more easily separable by chromatography. google.com

A more advanced strategy for synthesizing difficult sequences containing glycine involves the use of backbone-protected dipeptides. Fmoc-Val-(Dmb)Gly-OH is a prime example of such a reagent, where a 2,4-dimethoxybenzyl (Dmb) group is attached to the glycine amide nitrogen. peptide.comsigmaaldrich.com This bulky Dmb group disrupts the inter-chain hydrogen bonding that causes aggregation, thereby improving solubility and coupling efficiency. peptide.com The Dmb group is stable during the Fmoc-deprotection steps but is cleanly removed during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin. sigmaaldrich.com This makes Fmoc-Val-(Dmb)Gly-OH an extremely useful tool for incorporating the Val-Gly motif into hydrophobic or aggregation-prone peptides. chemimpex.comsigmaaldrich.com

| Strategy | Compound Example | Mechanism of Action | Key Advantages | References |

|---|---|---|---|---|

| Dipeptide Coupling | Fmoc-Gly-Gly-OH | Reduces the number of coupling cycles required for poly-glycine sequences. | - Fewer problematic coupling steps.

| google.com, google.com |

| Backbone Protection | Fmoc-Val-(Dmb)Gly-OH | The Dmb group on the glycine nitrogen disrupts inter-chain hydrogen bonding, preventing aggregation. | - Improves solubility and coupling kinetics for difficult sequences.

| peptide.com, sigmaaldrich.com, |

Application in Specific Peptide Sequences and Analogs

This compound and its constituent amino acids are crucial building blocks in the synthesis of specific, biologically active peptide analogs. A notable area of research is the development of altered peptide ligands for autoimmune diseases.

Research into treatments for multiple sclerosis (MS) often utilizes an animal model known as experimental autoimmune encephalomyelitis (EAE). mdpi.com This model can be induced in C57BL/6 mice using a peptide fragment of the human Myelin Oligodendrocyte Glycoprotein, specifically the MOG35-55 epitope. mdpi.commdpi.com Scientists have designed and synthesized numerous linear and cyclic analogs of this peptide to create ligands that can modulate the autoimmune response. mdpi.comresearchgate.net

The solid-phase synthesis of these MOG analogs extensively uses Fmoc-protected amino acids. mdpi.commdpi.com Studies detail the sequential coupling of amino acids, including Fmoc-Val-OH and Fmoc-Gly-OH, to construct these complex sequences. mdpi.comresearchgate.net For example, in the synthesis of MOG35-55 analogs where specific residues were mutated, Fmoc-Val-OH and Fmoc-Gly-OH were incorporated at their respective positions in the peptide chain using standard DIC/HOBt coupling chemistry. mdpi.com The resulting peptide analogs, after cleavage and purification, have been shown to reduce the severity of EAE symptoms in mice, highlighting the therapeutic potential of these synthetically modified peptides. mdpi.comresearchgate.net

| Peptide Analog | Parent Sequence | Key Building Blocks Mentioned | Therapeutic Goal | References |

|---|---|---|---|---|

| [Ala41]MOG35–55 | MOG35–55 | Fmoc-Val-OH, Fmoc-Gly-OH, Fmoc-Ala-OH | Inhibition of chronic Experimental Autoimmune Encephalomyelitis (EAE). | researchgate.net, mdpi.com |

| [Ala41,46]MOG35–55 | MOG35–55 | Fmoc-Val-OH, Fmoc-Gly-OH, Fmoc-Ala-OH | Modulation of the T-cell autoimmune response in an animal model of MS. | researchgate.net, mdpi.com |

| [TyrOMe40]MOG35–55 | MOG35–55 | Fmoc-Val-OH, Fmoc-Gly-OH, Fmoc-Tyr(OMe)-OH | Development of altered peptide ligands for MS therapy. | researchgate.net, mdpi.com |

Synthesis of Hydrophobic Amyloid and Transmembrane Peptides

The chemical synthesis of peptides rich in hydrophobic residues, such as those that form amyloid fibrils or span cell membranes, presents significant challenges. These sequences have a high tendency to aggregate during SPPS, leading to incomplete reactions and low purity of the final product. nih.gov The underlying cause of this issue is the formation of stable intermolecular hydrogen bonds between growing peptide chains, which renders the N-terminus inaccessible for the next coupling step. researchgate.net

Glycine is a frequent component of these difficult sequences, often located adjacent to hydrophobic residues like valine, isoleucine, and alanine. Research has shown that strategic chemical modifications can disrupt this aggregation. One highly effective method is the use of backbone-protecting groups on glycine residues. The introduction of a 2,4-dimethoxybenzyl (Dmb) group onto the glycine nitrogen, creating a derivative like Fmoc-Val-(Dmb)Gly-OH, temporarily converts the secondary amide bond into a tertiary amide. This modification sterically hinders the hydrogen bonding that leads to aggregation, thereby improving solvation and reaction kinetics. chemimpex.com

This strategy has proven particularly effective for synthesizing amyloid β (Aβ) peptides, which are notoriously difficult to prepare using standard methods. nih.govnih.gov For example, derivatives such as Fmoc-Ala-(Dmb)Gly-OH and Fmoc-Gly-(Dmb)Gly-OH are considered valuable tools for assembling amyloidogenic peptides, preventing aggregation and enhancing synthetic efficiency. The temporary nature of the Dmb group allows for its removal during the final acid cleavage from the resin, yielding the native peptide sequence.

| Challenge in Hydrophobic Peptide Synthesis | Solution using Modified Dipeptides |

| Inter-chain aggregation via hydrogen bonding | Introduction of backbone-protecting groups (e.g., Dmb) to create tertiary amides. |

| Low solubility of growing peptide chain | Improved solvation of the protected peptide on the solid support. chemimpex.com |

| Incomplete acylation and deprotection steps | Enhanced reaction kinetics due to reduced aggregation. |

| Low yield and purity of final peptide | Higher efficiency synthesis leading to purer crude product. nih.govchemimpex.com |

Incorporation into Difficult Sequence-Containing Peptides

The term "difficult sequences" in SPPS refers to peptide chains that are prone to aggregation and the formation of stable secondary structures on the solid support. researchgate.net This phenomenon is not limited to amyloid peptides but is also common in sequences containing multiple hydrophobic residues like valine, leucine, and isoleucine, or repeating motifs such as polyalanine. researchgate.net The aggregation can begin early in the synthesis, sometimes after the addition of just five residues. researchgate.net

The use of dipeptides with backbone protection is a key strategy to overcome these difficulties. By introducing a "kink" in the peptide backbone, these modified units disrupt the formation of β-sheet structures responsible for aggregation. Fmoc-Val-(Dmb)Gly-OH and similar derivatives serve as "aggregation breakers." chemimpex.com When incorporated into a growing peptide chain, the Dmb group on the glycine nitrogen effectively shields the amide proton, preventing its participation in intermolecular hydrogen bonding.

This approach offers significant advantages over merely optimizing coupling reagents or reaction conditions. While methods like using specialized coupling agents (e.g., HATU) or microwave-assisted synthesis can offer improvements, the proactive insertion of backbone-protected dipeptides addresses the root cause of aggregation. chemimpex.comnih.gov Researchers have found that spacing these modified dipeptides approximately every 5-6 residues can be sufficient to maintain solubility and ensure high synthetic fidelity throughout the assembly of a long and difficult peptide.

| Property | Description | Relevance to Difficult Sequences |

| Molecular Formula | C31H34N2O7 | The structure incorporates the Fmoc, Val, Gly, and Dmb moieties. |

| Molecular Weight | 546.61 g/mol | Reflects the combined mass of the constituent parts. |

| Appearance | White to off-white powder | Standard appearance for a purified solid-phase synthesis reagent. chemimpex.com |

| Key Structural Feature | Dmb group on Glycine nitrogen | This tertiary amide is the primary functional feature for preventing peptide aggregation during synthesis. chemimpex.com |

Use in Peptides Related to Specific Biological Targets (e.g., Nucleolin, Semaglutide)

The strategic use of modified dipeptides like this compound extends to the synthesis of complex, biologically active peptides for therapeutic and research purposes. The ability to reliably synthesize challenging sequences is crucial for developing peptide-based drugs and molecular probes.

A notable example is the synthesis of peptides related to nucleolin, a protein involved in various cellular processes. The synthesis of certain nucleolin-related peptide sequences was found to be critically dependent on the use of a Gly-(Dmb)Gly derivative to overcome synthetic hurdles. This highlights how backbone protection can be an enabling technology, making previously inaccessible peptide targets available for study.

While direct evidence linking this compound to the synthesis of the GLP-1 receptor agonist Semaglutide is not prominent in the literature, the principles of its application are highly relevant. The synthesis of any long or hydrophobic peptide therapeutic can benefit from strategies that mitigate aggregation. Given that many modern peptide drugs feature complex sequences, the use of building blocks designed to improve SPPS efficiency, such as backbone-protected dipeptides, is a valuable tool in pharmaceutical development. chemimpex.com These advanced reagents facilitate the creation of high-purity bioactive peptides, which are essential for research into protein-protein interactions, enzyme-substrate studies, and the development of targeted therapies. chemimpex.com

Future Perspectives in Fmoc Val Gly Oh Research

Innovations in Peptide Synthesis Efficiency and Purity

The demand for high-purity synthetic peptides for therapeutic and research purposes is driving significant innovation in solid-phase peptide synthesis (SPPS), the primary method utilizing Fmoc-Val-Gly-OH. rsc.orgnih.gov Future progress is focused on overcoming long-standing challenges such as reaction efficiency, solvent waste, and the synthesis of "difficult" sequences prone to aggregation.

Key research directions include the refinement of automated fast-flow peptide synthesis (AFPS). nih.govacs.org These systems, which perform amide bond formation orders of magnitude faster than conventional instruments, rely on real-time monitoring of the Fmoc deprotection step via UV-vis spectroscopy to provide data on coupling efficiency. acs.orgamidetech.com This data-rich approach allows for on-the-fly optimization and rapid troubleshooting.

Another critical area is the development of greener and more sustainable synthesis protocols. rsc.org Researchers are actively exploring alternatives to N,N-dimethylformamide (DMF), a common solvent in SPPS with environmental concerns. chemrxiv.orgrsc.org Recent studies have identified promising solvent systems, such as mixtures of anisole (B1667542) and dimethyl sulfoxide (B87167) (DMSO), that maintain high resin swelling and amino acid solubility while being more environmentally benign. chemrxiv.orgchemrxiv.org

Furthermore, the development of novel coupling reagents continues to enhance synthesis efficiency and minimize side reactions like racemization. uni-kiel.dersc.org Ynamide-based coupling reagents, for instance, function under near-neutral conditions, which can prevent the base-induced epimerization of the C-terminal amino acid during fragment condensation. rsc.orgacs.org For difficult couplings, such as those involving the sterically hindered valine residue in this compound, specialized dipeptide derivatives are being employed. The use of backbone-protected units like Fmoc-Val-(Dmb)Gly-OH, where a 2,4-dimethoxybenzyl (Dmb) group temporarily modifies the amide backbone, disrupts interchain hydrogen bonding that leads to aggregation, thereby improving crude peptide purity and yield.

Table 1: Comparison of Peptide Synthesis Methodologies

| Feature | Conventional Batch SPPS | Automated Fast-Flow Peptide Synthesis (AFPS) | Green Chemistry SPPS |

|---|---|---|---|

| Primary Solvent | N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide (DMF) | Anisole/DMSO, Acetonitrile (B52724) (MeCN), Tetrahydrofuran (THF) chemrxiv.orgrsc.org |

| Synthesis Speed | Slow (hours per cycle) | Fast (minutes per cycle) nih.gov | Variable, can be integrated with flow chemistry for speed chemrxiv.org |

| Reagent Usage | Large excess often required | Optimized, reduced excess | Focus on recyclable reagents and solvents mdpi.com |

| Process Monitoring | Typically offline analysis post-synthesis | Real-time UV-vis monitoring of Fmoc deprotection acs.org | Can incorporate real-time monitoring |

| Key Innovation | Established, robust for many sequences | High-throughput data generation and speed nih.govamidetech.com | Reduced environmental impact and use of hazardous substances rsc.orgrsc.org |

Expanding the Scope of this compound in Medicinal Chemistry

The Val-Gly motif is a common constituent of bioactive peptides, and this compound is a key intermediate for incorporating this sequence into potential peptide-based therapeutics. chemimpex.comfengchengroup.com The future in this area lies in using such building blocks to construct increasingly sophisticated molecules, including peptidomimetics and targeted drug conjugates. jocpr.com

Peptidomimetics are compounds designed to mimic natural peptides but with modified structures to improve properties like stability against enzymatic degradation, oral bioavailability, and receptor-binding affinity. jocpr.com this compound can be used in the synthesis of peptidomimetics where the standard peptide bond is replaced with a surrogate, such as a trifluoroethylamine unit, to alter the molecule's conformational properties and biological activity. acs.org The synthesis of cyclopeptidomimetics, where the peptide backbone is constrained into a ring, is another promising avenue. For example, this compound has been utilized in the solid-phase synthesis of linear precursors that are later cyclized to create potential modulators of cell-surface integrins. nih.govmdpi.com

The dipeptide is also valuable in constructing bioconjugates, where a peptide is linked to another molecule, such as a drug or an antibody, to enhance therapeutic delivery and efficacy. chemimpex.com The Val-Gly sequence can act as a simple, non-interfering linker or as a recognition site within a larger peptide sequence designed for a specific biological target.

Novel Applications in Materials Science and Biotechnology

Beyond medicine, the self-assembling properties of Fmoc-modified peptides are opening up new frontiers in materials science and biotechnology. mdpi.com The fluorenyl group of the Fmoc moiety is highly aromatic and hydrophobic, which can drive the self-assembly of short peptides into ordered nanostructures, such as nanofibers, nanotubes, and hydrogels, through π-π stacking interactions. mdpi.commdpi.com

Fmoc-dipeptides, including structures analogous to this compound, can form stable hydrogels at neutral pH. mdpi.com These biomaterials are of significant interest for a range of applications:

Tissue Engineering: The resulting nanofibrous networks can mimic the natural extracellular matrix (ECM), providing a scaffold for cell growth, proliferation, and differentiation. frontiersin.org

Drug Delivery: The hydrogel matrix can encapsulate therapeutic agents, allowing for their sustained and localized release. frontiersin.org

Biosensors: Self-assembled peptide structures can be functionalized to detect specific biomolecules or changes in the cellular environment. mdpi.com

Research in this field is moving towards creating multifunctional materials by co-assembling different Fmoc-peptide building blocks to create hydrogels with tunable mechanical properties and tailored biological functions. researchgate.net The specific amino acid sequence, such as Val-Gly, influences the morphology and properties of the resulting self-assembled material. frontiersin.org

Computational Approaches for Peptide Design and Synthesis Optimization

The integration of computational modeling and machine learning with peptide chemistry is poised to revolutionize how peptides are designed and synthesized. polypeptide.com These in silico tools offer the potential to predict challenges and optimize processes before they are ever attempted in the lab, saving significant time and resources.

Deep learning models are being developed to predict the outcome of SPPS reactions with high accuracy. nih.govacs.org By training on vast datasets generated by AFPS instruments, which include thousands of individual Fmoc deprotection profiles, these models can predict the success of a synthesis based on the peptide sequence alone. amidetech.comresearchgate.net They can identify sequence-dependent events like aggregation and forecast reaction yields with low error, enabling the computational design of synthesis protocols. nih.govacs.org

Machine learning algorithms are also being used to optimize synthesis parameters in real-time. chemrxiv.org For example, Bayesian optimization has been employed to fine-tune flow chemistry conditions to maximize Fmoc-deprotection efficiency while minimizing side reactions like aspartimide formation. chemrxiv.orgchemrxiv.org Furthermore, computational platforms are being developed to aid in the de novo design of functional peptides. github.comacs.org These tools can screen vast virtual libraries of peptide sequences to identify candidates with desired properties, such as catalytic activity or high binding affinity, which can then be synthesized using building blocks like this compound.

Table 2: Computational Tools in Modern Peptide Research

| Approach | Application | Specific Goal | Relevant Compounds/Techniques |

|---|---|---|---|

| Deep Learning | Synthesis Outcome Prediction | Predict Fmoc deprotection efficiency and aggregation events from sequence data. nih.govacs.orgamidetech.com | Automated Fast-Flow Peptide Synthesis (AFPS) data, UV-vis traces. |

| Machine Learning | Synthesis Parameter Optimization | Optimize solvent systems, flow rates, and temperatures to maximize yield and purity. chemrxiv.orgacs.org | Bayesian Optimization, Flow Chemistry. |

| Numerical Modeling | Process Understanding | Simulate reaction kinetics and mechanisms in SPPS to understand system behavior under various conditions. polypeptide.com | Ypso-Proxima® software, modeling of deprotection and coupling steps. |

| Predictive Algorithms (e.g., PepSySco) | Synthesis Feasibility | Score a peptide sequence on its likelihood of being synthesized successfully with standard Fmoc chemistry. researchgate.net | Analysis of mass spectrometry data from large peptide libraries. |

| Generator-Predictor-Optimizer Frameworks | De Novo Peptide Design | Discover novel functional peptides (e.g., cell-penetrating peptides) with optimized synthetic accessibility. github.com | Recurrent Neural Networks, Genetic Algorithms. |

Q & A

What are the recommended synthetic routes for preparing Fmoc-Val-Gly-OH, and how can coupling efficiency be optimized?

Category : Basic Research Question

Answer :

this compound is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The process involves sequential coupling of Fmoc-Val-OH and Gly-OH residues. Key steps include:

Deprotection : Remove the Fmoc group from the resin-bound amino acid using 20% piperidine in DMF .

Activation : Activate Fmoc-Val-OH with coupling reagents like HBTU/HOBt or DIC/Oxyma in DMF .

Coupling : Add Gly-OH to the activated Val residue, ensuring a molar excess (2–4 equivalents) to drive reaction completion.

Monitoring : Use Kaiser or TNBS tests to confirm coupling efficiency. Incomplete reactions require recoupling with fresh reagents.

Optimization strategies include:

- Using ultrasonication to improve solubility of hydrophobic residues like Val in DMSO or DMF .

- Adjusting reaction time (30–60 minutes) and temperature (room temperature to 40°C) to minimize racemization .

How should researchers characterize the purity and structural integrity of this compound?

Category : Basic Research Question

Answer :

Characterization involves:

HPLC Analysis : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity. A purity threshold of ≥98% is typical for synthetic peptides .

Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF. The expected mass for this compound (C₂₃H₂₆N₂O₅) is 410.47 g/mol .

Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR verifies regiochemistry and detects impurities. Key signals include Fmoc aromatic protons (7.2–7.8 ppm) and Val/Gly α-protons .

What solvent systems are effective for dissolving this compound in SPPS, and how can solubility challenges be mitigated?

Category : Advanced Research Question

Answer :

this compound’s solubility depends on solvent polarity and residue hydrophobicity:

- Primary Solvents : DMF or DMSO are standard for SPPS due to high dissolving power .

- Co-Solvents : Add 1–5% acetic acid or 30% PEG300 to enhance solubility of hydrophobic segments .

- Ultrasonication : Apply brief sonication (5–10 minutes) to disrupt aggregates without degrading the peptide .

For persistent issues, pre-activate the amino acid in a minimal solvent volume before coupling.

How can researchers resolve contradictory data on this compound stability during storage?

Category : Advanced Research Question

Answer :

Stability varies with storage conditions:

- Dry State : Store desiccated at –20°C to prevent hydrolysis of the Fmoc group and peptide backbone .

- Solution State : Prepare fresh solutions in DMSO or DMF; avoid aqueous buffers unless stabilized with 0.1% TFA .

Contradictory stability reports often arise from moisture exposure or temperature fluctuations. Always validate storage conditions using: - HPLC Reanalysis : Compare purity pre- and post-storage .

- FT-IR Spectroscopy : Monitor degradation products (e.g., free Val/Gly) via carbonyl stretch shifts .

What advanced analytical methods are recommended for detecting side reactions (e.g., racemization) in this compound synthesis?

Category : Advanced Research Question

Answer :

Racemization and side reactions can be detected using:

Chiral HPLC : Employ a chiral stationary phase (e.g., Chirobiotic T) to separate D/L enantiomers of Val .

Circular Dichroism (CD) : Monitor optical activity at 220–250 nm to confirm retention of L-configuration .

LC-MS/MS : Identify byproducts like diketopiperazines or truncated peptides via fragmentation patterns .

Mitigation strategies include:

- Lowering coupling temperatures (<25°C).

- Using racemization-suppressing additives (e.g., OxymaPure) .

How can researchers validate the suitability of this compound for peptide chain elongation in complex assemblies?

Category : Advanced Research Question

Answer :

Validation involves:

Stepwise SPPS Testing : Incorporate this compound into model peptides (e.g., Val-Gly-Xaa tripeptides) and analyze coupling efficiency via MALDI-TOF .

Orthogonal Deprotection : Use photolabile or acid-labile resins to confirm compatibility with iterative synthesis cycles .

Scale-Up Consistency : Compare purity and yield across small- (0.1 mmol) and large-scale (1.0 mmol) syntheses .

What methodologies are recommended for troubleshooting low yields in this compound synthesis?

Category : Advanced Research Question

Answer :

Low yields often stem from:

- Incomplete Deprotection : Increase piperidine concentration (30% v/v) or extend deprotection time (2 × 5 minutes) .

- Poor Solubility : Pre-dissolve this compound in DMF with 0.1 M HOBt to enhance reactivity .

- Side Reactions : Add 1% DIEA to suppress premature Fmoc cleavage during coupling .

Systematic optimization via Design of Experiments (DoE) is recommended to identify critical factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.